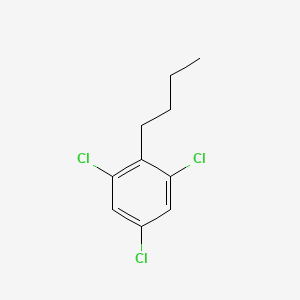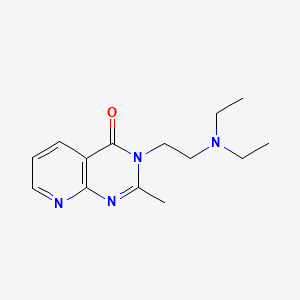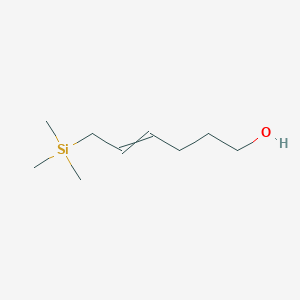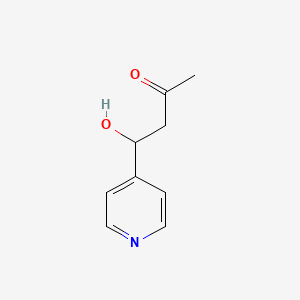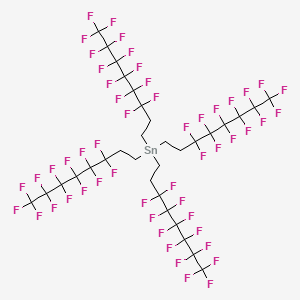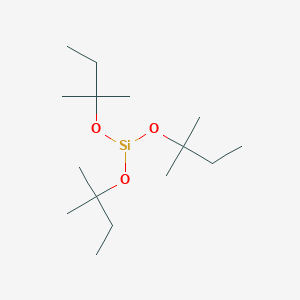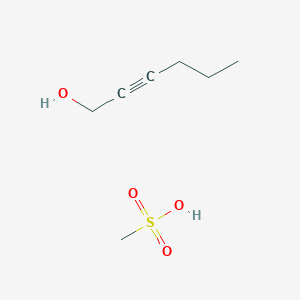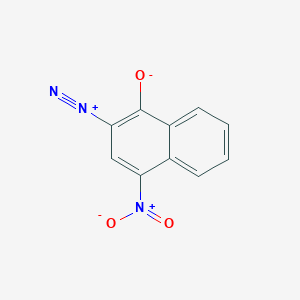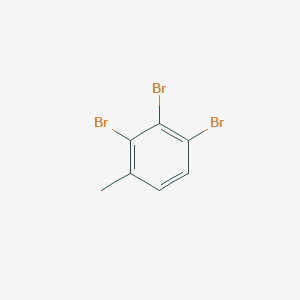
1,2,3-Tribromo-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tribromo-4-methylbenzene is an aromatic compound with the molecular formula C7H5Br3 It is a derivative of benzene, where three bromine atoms and one methyl group are substituted on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-4-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. One common method involves the bromination of 4-methylbenzene (toluene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Carbon tetrachloride or chloroform
Catalyst: Iron(III) bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Tribromo-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of compounds like 1,2,3-trihydroxy-4-methylbenzene.
Oxidation: Formation of 1,2,3-tribromo-4-carboxybenzene.
Reduction: Formation of 4-methylbenzene.
Applications De Recherche Scientifique
1,2,3-Tribromo-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of flame retardants, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1,2,3-tribromo-4-methylbenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
- 1,2,4-Tribromo-5-methylbenzene
- 1,3,5-Tribromo-2-methylbenzene
- 1,2,3-Tribromo-5-methylbenzene
Comparison: 1,2,3-Tribromo-4-methylbenzene is unique due to the specific positions of the bromine atoms and the methyl group on the benzene ring. This arrangement influences its chemical reactivity and physical properties, such as melting point and solubility. Compared to its isomers, this compound may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
93701-30-5 |
|---|---|
Formule moléculaire |
C7H5Br3 |
Poids moléculaire |
328.83 g/mol |
Nom IUPAC |
1,2,3-tribromo-4-methylbenzene |
InChI |
InChI=1S/C7H5Br3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |
Clé InChI |
MKSTYJIDBFKGJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
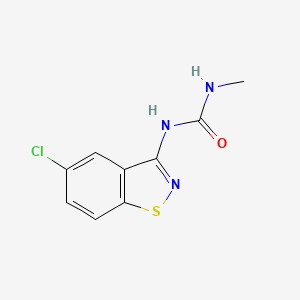
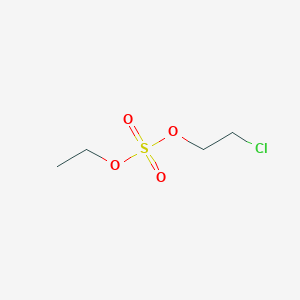
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
